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Table 1: Basic Physicochemical Properties of 2-Pentadecanone [1] [2]

Property Value / Description

IUPAC Name Pentadecan-2-one

CAS Number 2345-28-0

Molecular Formula C15H30O

Average Molecular Weight 226.3981 g/mol

Chemical Class Ketone

Melting Point 37-41 °C

Boiling Point 293 °C

Predicted logP 6.26

Flavor/Aroma Description Celery, fresh, jasmin, popcorn [1] [3]

Table 2: Documented Occurrence of 2-Pentadecanone in Foods [1] [3]
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Food Category Specific Foods

Grains & Cereals Fragrant rice (popcorn flavor type), cooked rice, wheat bread, soybean

Fruits & Vegetables American cranberry, feijoa fruit, quince, asparagus, cauliflower

Dairy Products Milk and milk products, various cheeses

Oils & Others Hop, coconut oil

Generalized Analytical Protocol for 2-Pentadecanone
Quantification

The following protocol is a synthesis of methods used in recent food science research for profiling volatile

compounds, adapted specifically for ketones like 2-Pentadecanone.

Sample Preparation

Homogenization: For solid foods (e.g., rice, meat), grind the sample into a fine, uniform powder
using a laboratory blender. For chilled meat analysis, this is often done under refrigerated conditions

to prevent sample degradation [4].
Extraction of Volatiles: Use Headspace Solid-Phase Microextraction (HS-SPME) for optimal results

[3].
Procedure: Weigh 2.0 g of the prepared sample into a glass vial. Add internal standard if

required. Seal the vial with a cap.
Incubation: Place the vial in a heating block at a defined temperature (e.g., 80 °C) for a set

time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.
Adsorption: Insert and expose a SPME fiber (common coatings include DVB/CAR/PDMS) to

the vial's headspace for a further 30 minutes at 80°C to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

After extraction, analyze the sample using GC-MS with parameters similar to those used in food volatile

studies [4] [3].
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GC Conditions:

Injector: Operated in splitless mode.
Injector Temperature: 250°C (to ensure complete desorption of analytes from the SPME fiber).

Carrier Gas: Helium, constant flow (e.g., 1.5 mL/min).
Column: A mid-polarity column is recommended, such as a DB-WAX (30 m × 0.25 mm × 0.25

µm) or equivalent.
Oven Program: Initial temperature 40°C (hold for 5 min), then ramp to 230°C at a rate of

7°C/min, with a final hold time.

MS Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV.

Ion Source Temperature: 230°C.
Acquisition Mode: Full scan (e.g., m/z 35-400) for untargeted profiling, or Selected Ion

Monitoring (SIM) for more sensitive and specific quantification of target analytes like 2-
Pentadecanone.

Identification and Quantification

Identification: Identify 2-Pentadecanone by comparing its Retention Index (RI) and mass
spectrum with those of an authentic analytical standard [2] using the NIST mass spectral library [3].

Quantification:
Calibration: Prepare a series of standard solutions of 2-Pentadecanone at known

concentrations to create a calibration curve.
Quantitative Report: Since a defined external standard method is not detailed in the available

literature, report the results as relative content (e.g., peak area percentage of the total ion
chromatogram) or, if using an internal standard, as µg/kg of sample [4].

The workflow below summarizes the key steps of this protocol:
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Application in Food Research

The primary application for quantifying 2-Pentadecanone is in food flavoromics. For instance, research has

identified it as one of the characteristic flavor compounds responsible for the "popcorn flavor" in certain

varieties of fragrant rice, alongside other compounds like 2-acetyl-1-pyrroline (2-AP) [3]. Such profiling is

crucial for understanding the link between chemical composition and sensory quality, which can inform

breeding programs and quality control in the food industry.
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Important Notes & Limitations

Method Adaptation Required: The protocol above is a composite based on general food volatile
analysis. Parameters like temperature, time, and column type may need optimization for specific

sample matrices.
Quantification Method: The available search results do not provide a fully validated quantitative

method for 2-Pentadecanone. For accurate quantification, you must develop and validate a method
using a pure commercial standard [2].

Advanced Techniques: For complex matrices, more advanced pre-concentration techniques like
HiSorb-TD (High-capacity sorptive extraction-thermal desorption) can be used, which offer higher

sensitivity and a larger capacity compared to SPME [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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